2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine

Description

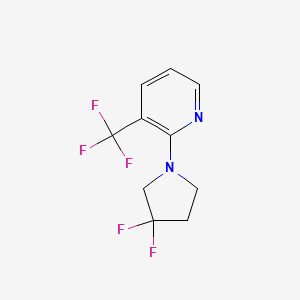

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a 3,3-difluoropyrrolidine ring attached to the pyridine core at position 2 and a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5N2/c11-9(12)3-5-17(6-9)8-7(10(13,14)15)2-1-4-16-8/h1-2,4H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNBKCRSIOSRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Coupling with Pyridine: The pyrrolidine derivative is then coupled with a pyridine ring through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may lead to partially or fully reduced derivatives.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism by which 2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism : The trifluoromethyl group’s position significantly impacts molecular interactions. For example, 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CF₃ at position 2) may exhibit distinct electronic properties compared to the target compound (CF₃ at position 3) .

- Functional Groups : The pivalamide group in N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide introduces hydrogen-bonding capacity, which could enhance target binding but reduce membrane permeability .

Metabolic and Pharmacokinetic Comparisons

Table 2: Metabolic Pathways and Stability

Key Findings :

- The target compound’s 3,3-difluoropyrrolidine group may resist rapid oxidative metabolism compared to non-fluorinated pyrrolidines, as fluorine atoms block metabolic soft spots .

- PF-00734200 (a DPP-IV inhibitor with a difluoropyrrolidine moiety) shares metabolic pathways with the target compound, including hydroxylation at aromatic rings and N-dealkylation, suggesting analogous stability in humans .

Key Insights :

- Fluorinated pyridines with pyrrolidine rings (e.g., PF-00734200) demonstrate high potency against enzymatic targets like DPP-IV, likely due to fluorine’s electron-withdrawing effects enhancing binding interactions .

- The absence of a CF₃ group in 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine may limit its utility in targets requiring strong hydrophobic interactions .

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)-3-(trifluoromethyl)pyridine is a synthetic compound characterized by its unique structural features, including a pyridine ring substituted with both a trifluoromethyl group and a difluoropyrrolidinyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are being explored for various therapeutic applications.

- Chemical Formula : C10H9F5N2

- Molecular Weight : 252.18 g/mol

- CAS Number : 1713162-82-3

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions between pyridine derivatives and difluoropyrrolidine derivatives. These methods are optimized for high yield and purity, making the compound suitable for further biological evaluation.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions may modulate various biological pathways, leading to potential therapeutic effects. The exact mechanisms remain under investigation but suggest a role in modulating inflammatory responses and other cellular processes .

Therapeutic Potential

Research indicates that this compound may exhibit significant anti-inflammatory properties, similar to other compounds in its class. Its low cytotoxicity makes it an attractive candidate for drug development aimed at conditions such as chronic inflammation and possibly cancer therapy .

Case Studies

- Anti-inflammatory Activity : In preclinical studies, compounds structurally related to this compound have demonstrated potent anti-inflammatory effects in models of arthritis and other inflammatory conditions. For instance, related compounds showed effective inhibition of prostaglandin synthesis with IC50 values less than mol/L .

- Cytotoxicity Assessment : In vitro assays have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Comparative Efficacy

The following table summarizes the biological activity of this compound compared to other known compounds:

| Compound Name | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | Anti-inflammatory | <1 | Low cytotoxicity observed |

| CGP 28238 | Anti-inflammatory | ≤2 | Improved gastrointestinal tolerability |

| Compound C | Anti-glioma | <0.5 | Induces necroptosis; multiple mechanisms involved |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.